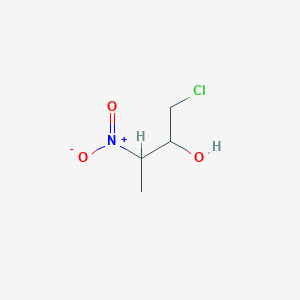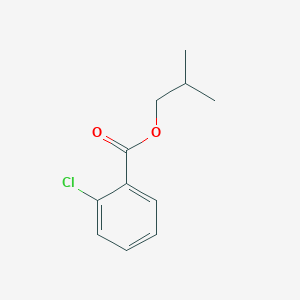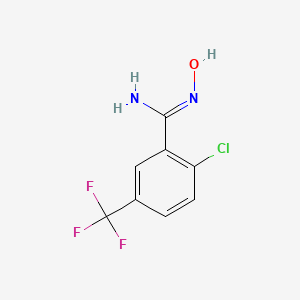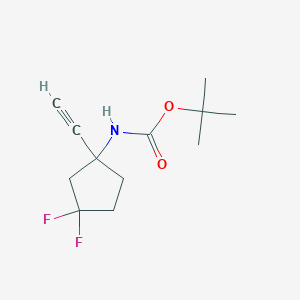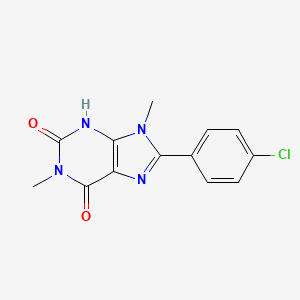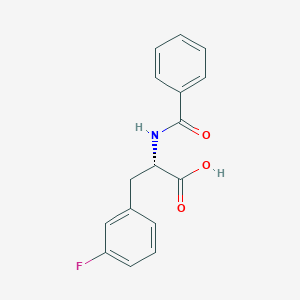
(S)-2-Benzamido-3-(3-fluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanine, N-benzoyl-3-fluoro- is a fluorinated derivative of phenylalanine, an essential amino acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated phenylalanines, including Phenylalanine, N-benzoyl-3-fluoro-, typically involves the introduction of a fluorine atom into the phenylalanine molecule. One common method is the direct nucleophilic fluorination of a protected amino acid derivative. This process often involves multiple steps, including the use of protecting groups to ensure selective fluorination .
Industrial Production Methods
Industrial production of fluorinated phenylalanines can involve enzymatic synthesis methods. Enzymes such as fluorinases can catalyze the formation of carbon-fluorine bonds under mild conditions, making them suitable for large-scale production. This method is advantageous due to its selectivity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Phenylalanine, N-benzoyl-3-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Phenylalanine, N-benzoyl-3-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its effects on protein folding and stability.
Industry: The compound is used in the development of pharmaceuticals and diagnostic probes
Wirkmechanismus
The mechanism of action of Phenylalanine, N-benzoyl-3-fluoro- involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This interaction can modulate various biological pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Phenylalanine, N-benzoyl-3-fluoro- can be compared with other fluorinated phenylalanines, such as α-fluorophenylalanine and β-fluorophenylalanine. While all these compounds share the common feature of fluorine substitution, their unique structural differences result in varying chemical and biological properties. For instance, the position of the fluorine atom can significantly impact the compound’s reactivity and bioavailability .
List of Similar Compounds
- α-Fluorophenylalanine
- β-Fluorophenylalanine
- β,β-Difluorophenylalanine
Eigenschaften
CAS-Nummer |
69935-09-7 |
|---|---|
Molekularformel |
C16H14FNO3 |
Molekulargewicht |
287.28 g/mol |
IUPAC-Name |
(2S)-2-benzamido-3-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C16H14FNO3/c17-13-8-4-5-11(9-13)10-14(16(20)21)18-15(19)12-6-2-1-3-7-12/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m0/s1 |
InChI-Schlüssel |
PBKKFAXUWHUKAJ-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC(=CC=C2)F)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC(=CC=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


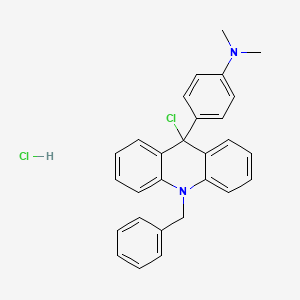
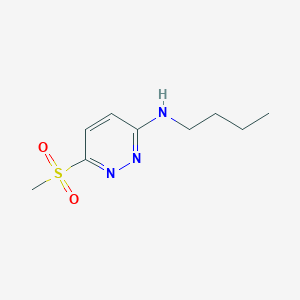
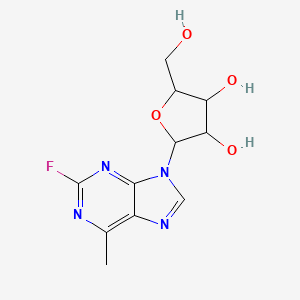

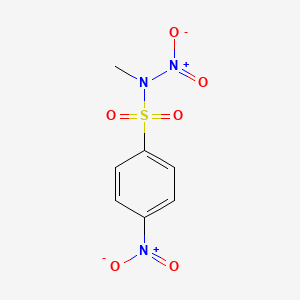
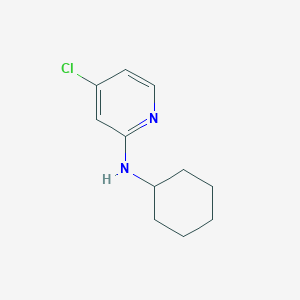
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
